molecular formula C19H14FNO B8240918 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

Cat. No.: B8240918
M. Wt: 291.3 g/mol
InChI Key: RTTWYSCGWXYXLL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is a quinoline derivative known for its significant role in pharmaceutical research and development. This compound features a quinoline core substituted with a cyclopropyl group at the 2-position and a 2-fluorophenyl group at the 4-position, with a carbaldehyde functional group at the 3-position. Its unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods enhances scalability and efficiency, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 2-fluorophenyl groups enhance its binding affinity and specificity. This compound can inhibit or activate various pathways, depending on its target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 4-fluorophenyl group.

    2-Cyclopropyl-4-(2-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-chlorophenyl group.

    2-Cyclopropyl-4-(2-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-methylphenyl group.

Uniqueness

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity, making it a valuable compound in drug development and other scientific research .

Properties

IUPAC Name

2-cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-16-7-3-1-5-13(16)18-14-6-2-4-8-17(14)21-19(12-9-10-12)15(18)11-22/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWYSCGWXYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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